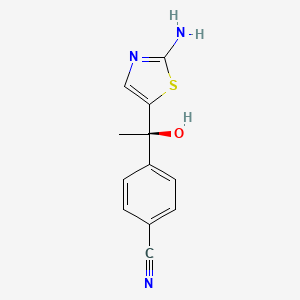
(R)-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile is a chemical compound that features a benzonitrile group attached to a hydroxyethyl group, which is further connected to an aminothiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile typically involves the following steps:
Formation of the Aminothiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Attachment of the Hydroxyethyl Group: The aminothiazole intermediate is then reacted with an appropriate epoxide to introduce the hydroxyethyl group.
Formation of the Benzonitrile Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The aminothiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted aminothiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with unique properties.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, ®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows it to be incorporated into polymers and other materials to enhance their properties.
作用機序
The mechanism of action of ®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets. The aminothiazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The benzonitrile group can participate in π-π interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
(S)-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile: The enantiomer of the compound, which may have different biological activity.
4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile: The racemic mixture of the compound.
4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzamide: A similar compound with an amide group instead of a nitrile group.
Uniqueness
®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile is unique due to its specific stereochemistry, which can significantly impact its biological activity and interactions
特性
分子式 |
C12H11N3OS |
|---|---|
分子量 |
245.30 g/mol |
IUPAC名 |
4-[(1R)-1-(2-amino-1,3-thiazol-5-yl)-1-hydroxyethyl]benzonitrile |
InChI |
InChI=1S/C12H11N3OS/c1-12(16,10-7-15-11(14)17-10)9-4-2-8(6-13)3-5-9/h2-5,7,16H,1H3,(H2,14,15)/t12-/m1/s1 |
InChIキー |
PAJWTXKIFQVWRS-GFCCVEGCSA-N |
異性体SMILES |
C[C@@](C1=CC=C(C=C1)C#N)(C2=CN=C(S2)N)O |
正規SMILES |
CC(C1=CC=C(C=C1)C#N)(C2=CN=C(S2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B13346360.png)
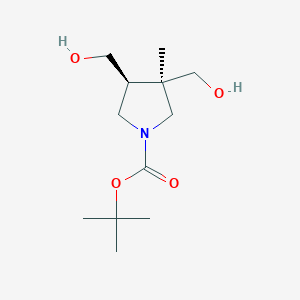
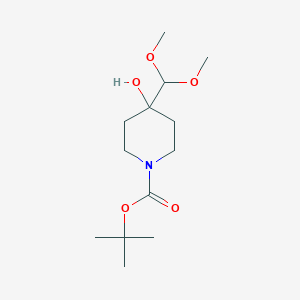
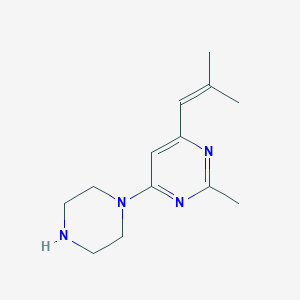

![2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B13346407.png)

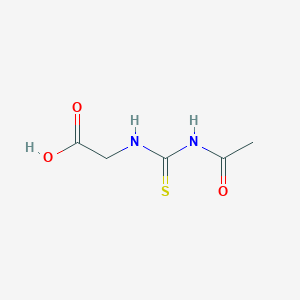
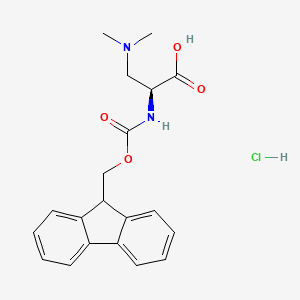
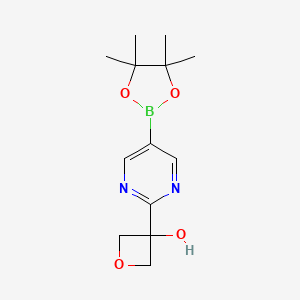
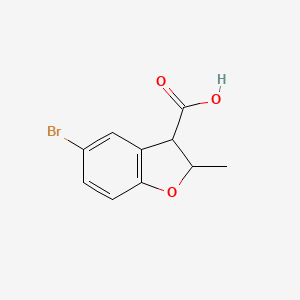
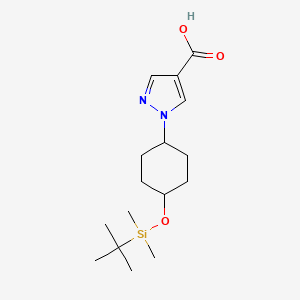
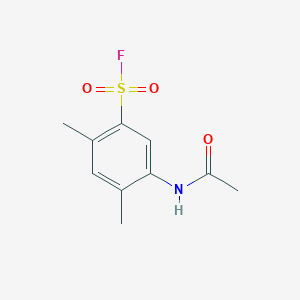
![2-(Methoxymethyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13346446.png)
